molecular formula C9H3F3N2 B072874 2-Trifluoromethyl-terephthalonitrile CAS No. 1483-44-9

2-Trifluoromethyl-terephthalonitrile

Cat. No.: B072874
CAS No.: 1483-44-9
M. Wt: 196.13 g/mol
InChI Key: DUUMYHFOWOROMS-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-terephthalonitrile is a fluorinated aromatic compound with the molecular formula C9H3F3N2 and a molecular weight of 196.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a terephthalonitrile core, which significantly influences its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), reacts with terephthalonitrile under basic conditions . The reaction is often carried out in the presence of a strong base like cesium fluoride (CsF) to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of 2-Trifluoromethyl-terephthalonitrile may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethyl-terephthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Trifluoromethyl-terephthalonitrile finds applications in several fields:

Mechanism of Action

The mechanism by which 2-Trifluoromethyl-terephthalonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which influences the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of drugs to their targets by increasing lipophilicity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 2-Trifluoromethyl-terephthalonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .

Properties

IUPAC Name

2-(trifluoromethyl)benzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMYHFOWOROMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475777
Record name 2-Trifluoromethyl-terephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-44-9
Record name 2-Trifluoromethyl-terephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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